3,4-Bis-benzyloxy-benzaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[[3,4-bis(phenylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C21H19NO3/c23-22-14-19-11-12-20(24-15-17-7-3-1-4-8-17)21(13-19)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2 |
InChI Key |
BTTPSAYYBOVDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3,4 Bis Benzyloxy Benzaldehyde Oxime
Classical Oximation Approaches for Substituted Benzaldehyde (B42025) Derivatives
The most direct and widely practiced method for the synthesis of aldoximes, including 3,4-bis-benzyloxy-benzaldehyde oxime, is the condensation reaction between the parent aldehyde and a hydroxylamine (B1172632) salt. orgsyn.orgresearchgate.net This approach is favored for its reliability and generally high yields.
Condensation Reactions Utilizing 3,4-Bis(benzyloxy)benzaldehyde and Hydroxylamine Salts
The primary route to this compound involves the reaction of 3,4-bis(benzyloxy)benzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl). This reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. The reaction typically requires a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby freeing the hydroxylamine nucleophile. researchgate.netchemicalbook.com
Common bases employed for this purpose include pyridine (B92270), sodium acetate (B1210297), or sodium carbonate. orgsyn.orgchemicalbook.com The choice of base and solvent can influence reaction time and product purity. A typical laboratory procedure involves refluxing an alcoholic solution of the aldehyde, hydroxylamine hydrochloride, and a base like pyridine. researchgate.netnih.gov After the reaction, workup procedures are necessary to remove the excess base; for instance, pyridine can be removed by acidification to form a water-soluble pyridinium (B92312) salt. researchgate.net
General Reaction Scheme:
(C₆H₅CH₂O)₂C₆H₃CHO + NH₂OH·HCl + Base → (C₆H₅CH₂O)₂C₆H₃CH=NOH + Base·HCl + H₂O
The solvent system plays a critical role in the efficacy and stereoselectivity of oxime formation. Solvent polarity can affect reaction rates and the equilibrium between the (E) and (Z) stereoisomers of the resulting oxime. nih.gov While specific studies on this compound are not prevalent, extensive research on other benzaldehyde derivatives provides valuable insights.
Generally, polar protic solvents like ethanol (B145695) are commonly used as they effectively dissolve both the hydroxylamine salt and the organic aldehyde. orgsyn.orgchemicalbook.com Water can also be used as a green and economical solvent, sometimes in the presence of a phase-transfer catalyst like Hyamine®, which has been shown to facilitate high yields at ambient temperatures for various aldehydes. yccskarad.comias.ac.in
The solvent's dielectric constant can influence the stereochemical outcome. For instance, in the oximation of certain substituted aldehydes, less polar solvents may favor the formation of one isomer over the other. The formation of (E) and (Z) isomers is a key consideration, as their relative stability and reactivity can differ. For benzaldehyde itself, reaction with hydroxylamine hydrochloride in methanol (B129727) at room temperature yields a mixture heavily favoring the (Z)-isomer. nih.gov The large benzyloxy groups on the aromatic ring of 3,4-bis-benzyloxy-benzaldehyde would be expected to exert significant steric influence on the E/Z ratio of the final product.
| Aldehyde Substrate | Solvent | Conditions | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Mineral Water/Methanol (1:1) | RT, 10 min | 99 | Not Specified | ias.ac.in |
| 4-Methoxybenzaldehyde | Water with Hyamine® (10 mol%) | RT, 60 min | ~100 | Not Specified | yccskarad.com |
| Benzaldehyde | Acetonitrile (B52724) | Reflux, 60 min | 95 | Not Specified | orientjchem.org |
| Various Aldehydes | Solvent-free grinding with Bi₂O₃ | 60-98 | Not Specified | nih.gov |
To improve reaction efficiency, reduce reaction times, and employ milder conditions, various catalytic systems have been developed for oximation reactions. Lewis acids are particularly effective in activating the carbonyl group of the aldehyde towards nucleophilic attack by hydroxylamine.
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported as an efficient and environmentally friendly catalyst for the synthesis of O-methyl oximes (methoximes) from aromatic aldehydes. nih.govnih.govunr.edu.arroyalsocietypublishing.org This methodology, which proceeds under mild conditions (e.g., 50°C in ethanol with sodium acetate as the base), is highly applicable to the synthesis of this compound. nih.govnih.gov
The proposed catalytic cycle involves the coordination of the cerium(III) ion to the carbonyl oxygen of the aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the attack by hydroxylamine. Subsequent steps involve proton transfer and elimination of a water molecule, coordinated to the cerium ion, to yield the oxime and regenerate the catalyst. researchgate.net This catalytic approach avoids the need for harsh conditions or large excesses of reagents. nih.gov Other catalytic systems, such as oxalic acid in acetonitrile, have also been shown to produce excellent yields of aldoximes. orientjchem.org
Alternative Synthetic Pathways for the Oxime Moiety Construction
While direct condensation is the most common route, the oxime functional group can also be constructed through other synthetic transformations, namely the reduction of corresponding nitro compounds or the oxidation of primary amines. acs.org
An alternative pathway to aldoximes involves the partial reduction of a corresponding nitro compound. For the synthesis of this compound, this would require the precursor 1,2-bis(benzyloxy)-4-(nitromethyl)benzene. However, a more conceptually related pathway involves the reduction of an aromatic nitro group to a hydroxylamine, which can then be oxidized or rearranged.
More directly, certain metal-mediated reductions of nitroalkanes can yield oximes. acs.org The reduction of nitroarenes to amines is a well-established process that proceeds through nitroso and hydroxylamine intermediates. acs.org Selective reduction to the oxime stage is challenging and often requires specific reagents. Reagents like stannous chloride (SnCl₂) are commonly used for the reduction of nitroarenes to anilines, and under controlled conditions, could potentially be stopped at an intermediate stage, though this is not a standard method for oxime synthesis. acs.orgnih.govresearchgate.net More recently, visible-light photoredox catalysis has emerged as a mild method for reducing nitroalkanes to oximes. nih.gov
The oxidation of primary amines presents another synthetic route to oximes. This would involve the oxidation of 3,4-bis(benzyloxy)benzylamine. Modern methods have been developed to achieve this transformation with high selectivity.
One such method involves a chemoenzymatic process where a lipase (B570770) catalyzes the formation of a peracid in situ, which then oxidizes the primary amine to the corresponding oxime in high yields. rsc.org This one-pot reaction proceeds at mild temperatures (30°C). Chemical oxidation methods are also available; for example, catalysts based on tungstate (B81510) or copper-alumina have been used for the aerobic oxidation of benzylamines. researchgate.net These reactions often use molecular oxygen as the terminal oxidant, making them environmentally benign processes. researchgate.netnih.govnih.gov The choice of catalyst and reaction conditions is crucial to prevent over-oxidation to nitriles or amides. researchgate.net
Nitrosation Methodologies for Aldoxime Synthesis
While the most common method for synthesizing oximes is the condensation of an aldehyde or ketone with hydroxylamine, alternative methods such as nitrosation of compounds with activated C-H groups exist. thieme-connect.denih.gov This approach is particularly useful for substrates where the carbon atom to be nitrosated is adjacent to electron-withdrawing groups like carbonyl, alkoxycarbonyl, nitro, cyano, or aryl moieties. nih.gov
The nitrosating agent is typically an alkyl nitrite, such as isopentyl nitrite, used in the presence of an acid like HCl or acetyl chloride. thieme-connect.de For instance, the nitrosation of ketones to form α-hydroxyimino compounds is a well-established procedure. thieme-connect.de While direct nitrosation is more common for producing C-nitroso compounds from tertiary aromatic amines or compounds with activated methylene (B1212753) groups, the isomerization of a primary or secondary nitrosoalkane, if formed, would lead to the desired oxime. nih.gov However, for the synthesis of aldoximes from aldehydes, the direct condensation with hydroxylamine remains the most straightforward and widely used method. thieme-connect.denih.gov
Synthetic Strategies for 3,4-Bis(benzyloxy)benzaldehyde Precursor
The precursor, 3,4-Bis(benzyloxy)benzaldehyde, is synthesized from 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) through a benzylation reaction.
The synthesis of 3,4-Bis(benzyloxy)benzaldehyde involves the benzylation of both hydroxyl groups of 3,4-dihydroxybenzaldehyde. A common method involves dissolving 3,4-dihydroxybenzaldehyde in a solvent like N,N-dimethylformamide (DMF) and treating it with benzyl (B1604629) chloride in the presence of a base such as potassium carbonate. chemicalbook.com The reaction is typically stirred at room temperature and then heated to drive it to completion, resulting in a high yield of the desired bis-benzylated product. chemicalbook.com
While the goal in this specific precursor synthesis is complete benzylation, it is important to note that regioselective protection of one hydroxyl group over the other in dihydroxybenzaldehydes is a significant area of research. mdpi.comdoaj.orgresearchgate.net For instance, the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde can be selectively protected under certain conditions due to the differential acidity of the two phenolic hydroxyl groups. mdpi.comresearchgate.net This selectivity is influenced by the electron-withdrawing effect of the para-aldehyde group, making the 4-hydroxyl proton more acidic. mdpi.com
To achieve a high yield of the bis-benzylated product, 3,4-Bis(benzyloxy)benzaldehyde, optimization of the reaction conditions is crucial. This includes the choice of base, solvent, temperature, and reaction time. The use of a suitable base, like potassium carbonate, and a polar aprotic solvent, such as DMF, facilitates the Williamson ether synthesis. chemicalbook.com The reaction is often started at room temperature and then heated to ensure the benzylation of both hydroxyl groups is complete. chemicalbook.com Monitoring the reaction's progress via techniques like thin-layer chromatography is essential to determine the optimal reaction time and prevent the formation of side products.
For comparison, in cases of regioselective mono-benzylation of dihydroxybenzaldehydes, milder bases like sodium bicarbonate or potassium fluoride (B91410) have been used to improve selectivity. tandfonline.comtandfonline.com However, for the synthesis of the bis-benzylated compound, stronger conditions are generally required to ensure complete reaction.
Below is an interactive data table summarizing a synthetic protocol for 3,4-Bis(benzyloxy)benzaldehyde:
| Reagent | Molar Equiv. | Purpose |
| 3,4-Dihydroxybenzaldehyde | 1 | Starting Material |
| Benzyl Chloride | 2.3 | Benzylating Agent |
| Potassium Carbonate | 3 | Base |
| N,N-Dimethylformamide | - | Solvent |
Table 1: Synthetic Protocol for 3,4-Bis(benzyloxy)benzaldehyde. chemicalbook.com
Modern organic synthesis offers a variety of advanced techniques for the preparation of substituted benzaldehyde scaffolds. One such method is a two-step, one-pot procedure involving the formation of a stable aluminum hemiaminal as a tetrahedral intermediate. rug.nlnih.govresearchgate.net This intermediate protects the latent aldehyde, allowing for subsequent cross-coupling reactions with organometallic reagents to introduce various substituents. rug.nlnih.govresearchgate.net This approach is particularly useful for creating highly functionalized benzaldehydes that may not be readily accessible through classical methods. rug.nlnih.govresearchgate.net
Other advanced methodologies include transition metal-catalyzed cross-coupling reactions, which are versatile for derivatizing aromatic compounds. rug.nlresearchgate.net These techniques often provide high yields and selectivity under mild conditions.
Regioselective Benzylation of Dihydroxybenzaldehydes (e.g., 3,4-Dihydroxybenzaldehyde)
Stereochemical Control in Oxime Synthesis and Isolation
The reaction of an aldehyde with hydroxylamine can result in the formation of two geometric isomers, the E and Z isomers. The control and analysis of this isomerism are important for downstream applications.
Benzaldehyde oximes can exist as E (anti) and Z (syn) isomers. wikipedia.org The formation of these isomers is influenced by reaction conditions such as solvent and temperature. wikipedia.orgresearchgate.net For example, the reaction of benzaldehyde with hydroxylamine hydrochloride in methanol at room temperature has been reported to yield a mixture of 9% E-isomer and 82% Z-isomer. wikipedia.org The relative stability of the isomers can also be influenced by the solvent. maynoothuniversity.ie
The specific isomer obtained can have a significant impact on the reactivity and outcome of subsequent reactions. For instance, in the alkylation of aldoximes with oxirane, the E and Z isomers of benzaldoxime (B1666162) show different reactivity, with the E isomer predominantly giving the O-alkylation product and the Z isomer yielding a mixture with a slight preference for the N-alkylation product. nsc.ru Similarly, in asymmetric hydrogenation of oximes, the stereochemistry of the oxime has a strong impact on the conversion and enantioselectivity of the reaction, with the E-isomer often being superior. youtube.com
The separation of E and Z isomers can be achieved by techniques such as flash chromatography. maynoothuniversity.ie Spectroscopic methods, particularly ¹H NMR, are crucial for the assignment of the stereochemistry of the oxime isomers. maynoothuniversity.ie
| Isomer | Description |
| E (anti) | The hydroxyl group is on the opposite side of the C=N double bond relative to the aromatic ring. |
| Z (syn) | The hydroxyl group is on the same side of the C=N double bond relative to the aromatic ring. |
Table 2: E/Z Isomerism in Benzaldehyde Oximes.
Methodologies for Controlling and Isolating Specific Diastereomeric Forms
The formation of an oxime from an aldehyde and hydroxylamine introduces a C=N double bond, which can result in two geometric isomers, designated as (E) and (Z). The relative orientation of the hydroxyl group on the nitrogen and the substituents on the carbon atom defines these diastereomers. In the case of aldoximes, these were traditionally referred to as syn and anti isomers. For this compound, the (Z)-isomer has the hydroxyl group on the same side of the C=N bond as the aromatic ring, while the (E)-isomer has it on the opposite side.
Standard oximation procedures often lead to a mixture of these diastereomers. researchgate.net The ratio of the formed isomers can be influenced by various reaction parameters, including the solvent, temperature, and the presence of catalysts. For instance, the synthesis of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride in methanol at room temperature has been reported to favor the (Z)-isomer, yielding a mixture of 82% (Z)-isomer and 9% (E)-isomer. wikipedia.org
Stereoselective Synthetic Approaches
To gain control over the diastereomeric outcome, several stereoselective synthetic methods have been developed. These methods aim to favor the formation of one isomer over the other.
One approach involves a base-catalyzed domino aza-Michael/retro-Michael reaction of hydroxylamine with a derivative of the aldehyde, such as a 2-(R-benzylidene)malononitrile. This methodology has been shown to generate the (E)-aldoxime diastereomer with high diastereomeric purity (diastereomeric ratio >95:5) and in high yields (82-93%). researchgate.net
Another method for achieving high stereoselectivity involves the use of specific catalysts. The conversion of aldehydes and ketones to their corresponding oximes can be catalyzed by CuSO₄ and K₂CO₃, which has been shown to be highly stereoselective. researchgate.net
Furthermore, it is possible to isomerize a mixture of (E) and (Z) isomers to favor the more stable (E) isomer. A patented process describes the treatment of a solution of mixed (E) and (Z) isomers of aryl alkyl oximes with a protic or Lewis acid under anhydrous conditions. This leads to the precipitation of a >98% pure (E) isomer of an immonium complex, which can then be neutralized to yield the pure (E) oxime. google.com
The following table summarizes research findings on the stereoselective synthesis of benzaldehyde oximes, which can be considered analogous to this compound.
| Aldehyde Precursor | Reaction Conditions | Time | Yield (%) | Isomer Ratio (Z:E) |
|---|---|---|---|---|
| Benzaldehyde | NH₂OH·HCl, K₂CO₃, Methanol, Room Temp. | 10 min | 92 | 85:15 |
| 4-Chlorobenzaldehyde | NH₂OH·HCl, K₂CO₃, Methanol, Room Temp. | 10 min | 95 | 88:12 |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, Mineral Water, Room Temp. | 10 min | 99 | Not Specified |
Isolation and Separation Techniques
When a mixture of diastereomers is formed, their separation is necessary to obtain a pure compound. The (E) and (Z) isomers of an oxime are diastereomers and thus have different physical properties, such as melting point, boiling point, and solubility. These differences can be exploited for their separation. researchgate.net
Chromatography: Column chromatography is a widely used technique for the separation of oxime isomers. researchgate.net For instance, the four stereoisomeric oximes derived from citral (B94496) were successfully isolated in their pure forms using isocratic silica-gel column chromatography. researchgate.net High-performance liquid chromatography (HPLC) is another powerful tool for both the analysis and separation of oxime isomers. sielc.com Reverse-phase HPLC methods using columns like Newcrom R1 with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) can be employed for the separation of benzaldehyde oxime. sielc.com
Crystallization: Fractional crystallization is a classical and effective method for separating diastereomers based on their differing solubilities in a particular solvent. ucl.ac.uk This technique involves dissolving the mixture of diastereomers in a suitable solvent and allowing one of the isomers to crystallize out preferentially as the solution is cooled or the solvent is evaporated. The efficiency of the separation is dependent on the solubility difference between the diastereomers. researchgate.net
Diastereomeric recrystallization is a variation of this technique where the mixture of enantiomers is first converted into a mixture of diastereomers by reacting it with a chiral resolving agent. The resulting diastereomers are then separated by recrystallization. wikipedia.org While this is more commonly applied to enantiomeric resolution, the principles of separating diastereomers by crystallization remain the same. The process can be influenced by factors such as the choice of solvent, temperature, and the time allowed for crystallization. gavinpublishers.com
The table below provides an overview of the common techniques used for the separation of oxime diastereomers.
| Separation Method | Principle | Key Factors | Applicability |
|---|---|---|---|
| Column Chromatography | Differential adsorption of isomers onto a stationary phase. | Stationary phase (e.g., silica (B1680970) gel), mobile phase composition. | Widely applicable for both small and large-scale separations. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and a mobile phase. | Column type (e.g., reverse-phase), mobile phase, flow rate, detection method. | Excellent for analytical quantification and preparative separation. |
| Fractional Crystallization | Difference in the solubility of the diastereomers in a specific solvent. | Solvent choice, temperature profile, rate of cooling, seeding. | Suitable for large-scale industrial separation, particularly when there is a significant solubility difference. |
Chemical Reactivity and Transformative Reactions of 3,4 Bis Benzyloxy Benzaldehyde Oxime
Reactions Involving the Oxime Functional Group
The carbon-nitrogen double bond and the hydroxyl group of the oxime are the key sites of reactivity, participating in a range of addition, elimination, and rearrangement reactions.
Beckmann Rearrangement and Associated Fragmentation Pathways
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile, depending on the substrate. byjus.com For aldoximes such as 3,4-bis-benzyloxy-benzaldehyde oxime, this rearrangement typically leads to the formation of a primary amide, though fragmentation to a nitrile can be a competing pathway. wikipedia.orgacs.org The reaction is initiated by the conversion of the hydroxyl group into a good leaving group, often through protonation in the presence of a strong acid. masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, which for an aldoxime is the aldehydic hydrogen. The resulting nitrilium ion is then attacked by water to yield the corresponding amide after tautomerization. masterorganicchemistry.com
While specific studies on the Beckmann rearrangement of this compound are not extensively documented, the general mechanism for aldoximes suggests that it would rearrange to form 3,4-bis-benzyloxy-benzamide under appropriate acidic conditions.
Modern synthetic methods have focused on developing milder and more efficient catalytic systems to promote the Beckmann rearrangement, avoiding the use of harsh acidic conditions. semanticscholar.org
Nickel Salts: Transition metal salts, including nickel salts, have been shown to catalyze the Beckmann rearrangement of aldoximes. wikipedia.org While the precise mechanism can vary, it is believed that the metal salt coordinates to the oxime, facilitating the departure of the hydroxyl group and subsequent rearrangement. For aromatic aldoximes, this catalytic approach can provide a pathway to the corresponding primary amides.
Photocatalysis: The use of visible-light photocatalysis has emerged as a powerful tool for initiating organic transformations. researchgate.net In the context of the Beckmann rearrangement, photocatalysts such as BODIPY dyes can be employed to promote the reaction under mild conditions. organic-chemistry.org This method often involves the generation of a reactive intermediate through an electron transfer process, which then undergoes the rearrangement. This strategy offers a greener alternative to traditional methods that require stoichiometric and often corrosive reagents. researchgate.net
Hydrolysis to Regenerate the Corresponding Aldehyde
Oximes can be hydrolyzed back to their parent aldehydes or ketones under acidic conditions. nih.gov This reaction is essentially the reverse of the oxime formation. The hydrolysis of this compound would regenerate 3,4-bis-benzyloxy-benzaldehyde. This process is typically acid-catalyzed, involving protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond. rsc.org The stability of oximes towards hydrolysis is generally greater than that of imines or hydrazones, but the reaction can be driven to completion by heating in the presence of an inorganic acid. nih.gov
Dehydration to Yield Nitrile Derivatives
The dehydration of aldoximes is a direct and widely used method for the synthesis of nitriles. highfine.comorganic-chemistry.org This transformation involves the elimination of a molecule of water from the oxime functional group. For this compound, this reaction yields 3,4-bis-benzyloxy-benzonitrile. A variety of dehydrating agents and catalytic systems have been developed to effect this conversion, ranging from classic reagents like acetic anhydride and thionyl chloride to more modern catalytic methods. rsc.orgasianpubs.orgresearchgate.net The choice of reagent can be crucial to avoid side reactions and ensure high yields. For instance, certain catalysts are effective under neutral conditions, which is advantageous for substrates bearing acid-sensitive functional groups. organic-chemistry.org
| Reagent/Catalyst | Conditions | Product | Reference |
| Formic Acid | Reflux | Aryl nitriles | rsc.org |
| Ferrous Sulfate in DMF | Reflux | Nitriles | asianpubs.org |
| PhSe(O)OH | MeCN, 65°C, in air | Nitriles | organic-chemistry.org |
| Various | Various | Nitriles | organic-chemistry.org |
| Acetic Anhydride | Heating | Nitriles | rsc.org |
N- and O-Functionalization Strategies for the Oxime Moiety
The oxime group possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making them nucleophilic centers that can be functionalized through alkylation and arylation reactions.
The oxygen atom of the oxime is generally more nucleophilic than the nitrogen, and under appropriate conditions, it can be selectively alkylated or arylated to produce oxime ethers. organic-chemistry.org The synthesis of oxime ethers from this compound would involve the reaction with an alkylating or arylating agent in the presence of a base. researchgate.net Common alkylating agents include alkyl halides, while arylation can be achieved using activated aryl halides or other arylating reagents. One-pot procedures starting from the aldehyde, hydroxylamine (B1172632), and an alkylating agent have also been developed, offering a more streamlined approach to oxime ethers. These reactions are valuable for introducing a wide range of substituents onto the oxime oxygen, thereby modifying the properties and reactivity of the molecule. google.com
| Reaction Type | Reagents | Product | Reference |
| O-Alkylation | Alcohols, triphenylphosphine, CCl4, DBU, Bu4NI | O-alkyl ethers | organic-chemistry.org |
| O-Arylation | Diaryliodonium salts | N-aryloxyimides | organic-chemistry.org |
| One-pot Synthesis | Aldehyde, hydroxylamine HCl, KOH, alkyl halide, DMSO | Oxime ethers | researchgate.net |
Halogenation Reactions Leading to Benzohydroximoyl Chlorides
Aldoximes, including aromatic variants like this compound, are known to undergo halogenation at the carbon atom of the C=N bond to form hydroximoyl halides. A common and effective method for this transformation is the reaction with N-chlorosuccinimide (NCS) in a suitable solvent such as dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org This reaction proceeds by replacing the hydrogen atom on the oxime's carbon with a chlorine atom, yielding the corresponding benzohydroximoyl chloride. wikipedia.org
This transformation is significant as benzohydroximoyl chlorides are versatile synthetic intermediates. They are precursors to nitrile oxides, which are highly reactive 1,3-dipoles used extensively in cycloaddition reactions to synthesize five-membered heterocyclic compounds like isoxazoles and isoxazolines. acs.org The reaction for this compound is expected to proceed efficiently, given the general reliability of this method for various benzaldehyde (B42025) oximes. journals.co.zamdpi.comacs.org
Interactive Data Table: Halogenation of this compound
| Reactant | Reagent | Solvent | Expected Product |
| This compound | N-chlorosuccinimide (NCS) | DMF | 3,4-Bis(benzyloxy)benzohydroximoyl chloride |
Metal-Mediated and Metal-Catalyzed Transformations Involving Oximes
The oxime functional group is an excellent ligand for a wide array of metal ions, leading to a rich field of metal-mediated and catalyzed reactions. acs.orgresearchgate.net Its ability to coordinate with metals through both its nitrogen and oxygen atoms allows for diverse reactivity and the formation of stable complexes. researchgate.net
Oximes readily form stable Werner-type complexes with a majority of metals. researchgate.net Aromatic oximes, in particular, have been used to create organometallic compounds such as oxime-based palladacycles. tandfonline.comresearchgate.netresearchgate.net These complexes are often formed through ortho-metalation, where the palladium atom forms a C-Pd bond with the ortho-carbon of the aromatic ring, stabilized by intramolecular coordination with the oxime's nitrogen atom.
For this compound, reaction with a palladium(II) salt like palladium(II) acetate (B1210297) would be expected to yield a dimeric, chloro-bridged palladacycle after treatment with a chloride source. Such palladacycles are highly valued as pre-catalysts in various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, offering high efficiency and stability. tandfonline.comsemnan.ac.irrsc.org
Interactive Data Table: Formation of Oxime Palladacycle
| Reactant | Reagent | Product Type |
| This compound | 1. Pd(OAc)₂ 2. LiCl | Dinuclear oxime-based palladacycle |
The oxime group (C=N-OH) is an ambidentate nucleophile, meaning it can react with electrophiles at two different sites: the oxygen atom or the nitrogen atom. acs.org The outcome of such reactions, typically O-alkylation versus N-alkylation, can be influenced by factors like the nature of the electrophile, the solvent, and the presence of a base or metal catalyst. researchgate.net
In organometallic chemistry, this dual nucleophilicity is exploited in various transformations. While O-alkylation is generally the more common pathway, leading to the formation of oxime ethers, N-alkylation can also occur, yielding nitrones. acs.orgorganic-chemistry.org The coordination of the oxime to a metal center can alter its reactivity profile, potentially favoring one site over the other. For this compound, selective O-alkylation or O-acylation can be achieved under controlled conditions, providing a route to further functionalized derivatives. nih.gov
Radical-Mediated Reactions and Their Synthetic Potential
The relatively weak N-O bond in oximes makes them suitable precursors for generating iminyl radicals (R₂C=N•) under photochemical or thermal conditions. researchgate.netrsc.org These radical species are valuable intermediates in organic synthesis, capable of participating in a variety of bond-forming reactions.
Upon photochemical excitation, often in the presence of a photosensitizer, this compound can undergo homolytic cleavage of the N-O bond to generate a 3,4-bis(benzyloxy)phenyliminyl radical and a hydroxyl radical. nih.govbeilstein-journals.org The iminyl radical can then engage in subsequent reactions, such as intramolecular cyclizations (if a suitable acceptor moiety is present in the molecule) or intermolecular additions to π-bonds. This pathway opens up possibilities for constructing complex nitrogen-containing molecules from a simple oxime precursor. rsc.org
Reactions Involving the Benzyloxy-Substituted Aromatic Nucleus
The two benzyloxy groups on the aromatic ring of this compound are not merely passive substituents. They serve as protecting groups for the underlying catechol structure and can be selectively removed to unmask the free hydroxyl groups.
Benzyl (B1604629) ethers are widely used as protecting groups for alcohols and phenols due to their stability under a variety of reaction conditions. Their removal, known as debenzylation, is a key step in many synthetic sequences. The most common and effective method for cleaving aryl benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org
This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and high-yielding, affording the deprotected phenol and toluene as a byproduct. For this compound, this process would yield 3,4-dihydroxybenzaldehyde (B13553) oxime. It is crucial to note that this method is incompatible with other reducible functional groups, such as alkenes or alkynes. Alternative methods for debenzylation that offer different functional group compatibility include treatment with strong Lewis acids like boron trichloride (BCl₃) or oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under photochemical conditions. organic-chemistry.orgacs.orgmpg.deorganic-chemistry.org
Interactive Data Table: Debenzylation of this compound
| Reactant | Reagents | Product |
| This compound | H₂, Pd/C | 3,4-Dihydroxybenzaldehyde oxime |
| This compound | BCl₃·SMe₂ | 3,4-Dihydroxybenzaldehyde oxime |
Functionalization of the Aromatic Ring through Electrophilic or Nucleophilic Substitution
The feasibility and regioselectivity of substitution reactions on the aromatic ring of this compound are governed by the interplay of the directing effects of its substituents.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is rendered electron-rich, and therefore activated towards electrophilic attack, by the presence of the two benzyloxy groups at the C3 and C4 positions. These groups are electron-donating through resonance, a phenomenon where the lone pairs on the oxygen atoms are delocalized into the π-system of the benzene (B151609) ring. libretexts.orgwikipedia.orgyoutube.comorganicchemistrytutor.comchemistrytalk.org This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgyoutube.com
Conversely, the benzaldehyde oxime group at the C1 position is generally considered to be an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.orglibretexts.org This deactivating effect is due to the electronegativity of the nitrogen and oxygen atoms in the oxime functional group.
The directing effects of these substituents determine the position of substitution for an incoming electrophile.
Benzyloxy Groups (-OCH₂Ph): As electron-donating groups, the benzyloxy substituents are ortho, para-directors. libretexts.orglibretexts.orglibretexts.orglibretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.
Benzaldehyde Oxime Group (-CH=NOH): As an electron-withdrawing group, the benzaldehyde oxime moiety is a meta-director. libretexts.orglibretexts.orglibretexts.org
In the case of this compound, the powerful activating and ortho, para-directing influence of the two benzyloxy groups is expected to dominate the deactivating and meta-directing effect of the oxime group. The positions on the aromatic ring that are ortho and para to the benzyloxy groups are C2, C5, and C6. The C2 and C5 positions are ortho to one of the benzyloxy groups and meta to the other, while the C6 position is ortho to the C4-benzyloxy group.
Given the steric hindrance that would be presented by the adjacent substituents, electrophilic substitution is most likely to occur at the less sterically hindered positions that are activated by the benzyloxy groups.
Nucleophilic Aromatic Substitution (SNAг)
Nucleophilic aromatic substitution is a reaction pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org
The aromatic ring of this compound is substituted with two electron-donating benzyloxy groups, which increase the electron density of the ring. This makes the ring less susceptible to attack by nucleophiles. masterorganicchemistry.com Therefore, under standard conditions, nucleophilic aromatic substitution on the unsubstituted positions of the aromatic ring is considered to be highly unlikely. For such a reaction to be plausible, a good leaving group (such as a halide) would need to be present on the ring, and even then, the activating effect of strong electron-withdrawing groups would be necessary to facilitate the reaction. libretexts.orglibretexts.org
Spectroscopic and Advanced Analytical Characterization of 3,4 Bis Benzyloxy Benzaldehyde Oxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, offering detailed insights into the molecular framework, electronic environment, and stereochemistry of 3,4-Bis-benzyloxy-benzaldehyde oxime.
High-Resolution ¹H NMR Analysis of Aldoxime, Benzyloxy, and Aromatic Proton Environments
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton within the molecule. The benzylic protons (O-CH₂-Ph) typically appear as sharp singlets. The protons of the two phenyl rings in the benzyloxy groups and the protons on the central benzene (B151609) ring resonate in the aromatic region, generally between 7.00 and 7.50 ppm. chemicalbook.com
A key diagnostic signal is the proton of the oxime group (CH=N), which is expected to appear as a singlet. Another critical signal is the hydroxyl proton of the oxime (N-OH), which is often broad and its chemical shift can be highly dependent on solvent and concentration. The precursor, 3,4-Dibenzyloxybenzaldehyde, shows a characteristic aldehyde proton signal around 9.79 ppm, which is absent in the oxime derivative and is replaced by the aldoxime proton signal. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (C₆H₅) | 7.31 - 7.48 | Multiplet |
| Aromatic Protons (C₆H₃) | 7.00 - 7.45 | Multiplet |
| Benzylic Protons (O-CH₂) | ~5.20 | Singlet |
| Aldoxime Proton (CH=N) | ~8.15 | Singlet |
Note: Data is predicted based on analogous structures and general principles of NMR spectroscopy.
¹³C NMR Characterization of Carbon Frameworks, Including Aromatic and Oxime Carbons
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the benzylic carbons (O-CH₂), the various aromatic carbons, and the characteristic iminyl carbon (C=N) of the oxime functional group.
For related benzaldehyde (B42025) oximes, the iminyl carbon typically resonates in the range of 145-155 ppm. rsc.orgresearchgate.net The benzylic carbons are expected around 70 ppm, while the numerous aromatic carbons would appear in the typical region of 110-160 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Oxime Carbon (C=N) | ~150 |
| Aromatic Carbons (quaternary) | 115 - 150 |
| Aromatic Carbons (CH) | 113 - 137 |
Note: Data is predicted based on analogous structures and general principles of NMR spectroscopy.
Stereochemical Assignments (E/Z Isomerism) and Conformational Studies via Advanced NMR Techniques
The C=N double bond in oximes leads to the possibility of stereoisomerism, specifically E (entgegen) and Z (zusammen) configurations, arising from restricted rotation. The assignment of these isomers is critical and can be achieved using advanced NMR techniques. The chemical shifts of the protons and carbons proximal to the C=N bond are highly sensitive to the orientation of the hydroxyl group.
For benzaldehyde oximes, the aldoxime proton (CH=N) in the Z-isomer typically resonates at a higher frequency (downfield) compared to the corresponding proton in the E-isomer. Conversely, the chemical shift of the iminyl carbon (C=N) can also be used for differentiation. researchgate.net
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for conformational studies. NOESY experiments can detect through-space interactions between protons. For instance, in the E-isomer of an aldoxime, an NOE correlation would be expected between the aldoxime proton (CH=N) and the ortho-protons of the benzene ring, whereas in the Z-isomer, such an interaction would be absent. Computational methods are also increasingly used alongside experimental data to provide confident stereochemical assignments. rsc.orgnih.gov
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Absorptions of C=N and O-H Bonds in Oxime Systems
The IR spectrum of this compound is distinguished by the presence of absorptions characteristic of the oxime group and the absence of the strong carbonyl (C=O) stretch from the parent aldehyde.
The C=N (imine) stretching vibration in oximes typically appears in the region of 1620-1680 cm⁻¹. researchgate.netpressbooks.pub This band is of medium intensity. A key feature of the oxime is the O-H stretching vibration, which gives rise to a broad absorption band in the 3200-3600 cm⁻¹ range due to hydrogen bonding. pressbooks.publibretexts.org The spectrum would also retain absorptions for C-H stretching of the aromatic and benzylic groups (~3000-3100 cm⁻¹ and ~2850-2950 cm⁻¹, respectively) and C-O stretching from the ether linkages. maricopa.edu
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Oxime | O-H stretch | 3200 - 3600 | Broad, Strong |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Benzylic | C-H stretch | 2850 - 2950 | Medium |
| Oxime | C=N stretch | 1620 - 1680 | Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |
Note: Data is based on typical ranges for the specified functional groups. researchgate.netorientjchem.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular weight of 3,4-Bis-benzyloxy-benzaldehyde is 318.37 g/mol . sigmaaldrich.com The formation of the oxime adds a nitrogen and an oxygen atom while removing an oxygen atom, resulting in a molecular weight of 333.38 g/mol for this compound.
Upon electron ionization (EI), the molecule will form a molecular ion [M]⁺•. A predominant fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to form the highly stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. chemicalbook.com The loss of a benzyloxy radical would lead to a significant fragment ion. Other potential fragmentations include the loss of small molecules like H₂O, OH, or HCN from the molecular ion or subsequent fragments. Alpha-cleavage next to the imine function is also a possible pathway. libretexts.orgmiamioh.edu
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized compounds and for separating closely related structures, such as isomers. In the context of this compound, HPLC is particularly crucial for quantifying the purity of the final product and for separating the potential E/Z stereoisomers that can form due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime group.
The separation of E/Z isomers of oximes can be challenging due to their similar physical properties. However, reversed-phase HPLC (RP-HPLC) is a powerful method to achieve this separation. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The slightly different polarities and three-dimensional shapes of the E and Z isomers lead to different retention times on the column, allowing for their separation and quantification.
A well-developed HPLC method can resolve the peak corresponding to this compound from any starting materials (e.g., 3,4-Bis-benzyloxy-benzaldehyde), reagents, or byproducts. The purity is determined by calculating the area of the main peak as a percentage of the total area of all detected peaks in the chromatogram. For isomeric separation, the relative amounts of the E and Z forms can be determined from their respective peak areas.
Below is an example of a typical set of parameters for an HPLC method suitable for the analysis of this compound.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient | 50% Acetonitrile to 95% over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV-Vis at 254 nm |
| Injection Vol. | 10 µL |
Using such a method, a hypothetical analysis of a synthesized batch might yield the following results, demonstrating high purity and the presence of a major isomer.
Table 2: Example Chromatogram Data for Purity Assessment
| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 12.5 | 4500 | 0.15 | Impurity |
| 2 | 15.8 | 2985000 | 99.50 | (E)-Isomer |
Application of X-ray Crystallography for Precise Solid-State Structural Determination of Related Compounds
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's structure and reactivity. While the specific crystal structure of this compound is not widely reported, analysis of closely related benzaldehyde oxime derivatives provides significant insight into the structural features that can be expected.
For oximes, X-ray crystallography unambiguously confirms the E/Z configuration of the C=N double bond. It also reveals how the molecules pack in the crystal lattice, which is often governed by hydrogen bonding and other non-covalent interactions. In many benzaldehyde oxime derivatives, the oxime's hydroxyl group (O-H) acts as a hydrogen bond donor, while the nitrogen atom acts as an acceptor, often leading to the formation of dimers through O-H···N hydrogen bonds. nih.govnih.gov Furthermore, the aromatic rings can engage in π-stacking interactions, further stabilizing the crystal structure. nih.gov
Table 3: Representative Crystallographic Data for a Related Benzaldehyde Derivative (4-(Benzyloxy)benzaldehyde) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.4772 (11) |
| b (Å) | 12.9996 (12) |
| c (Å) | 7.2032 (6) |
| V (ų) | 1074.71 (17) |
The analysis of such structures provides expected bond lengths and angles for the core structure of this compound.
Table 4: Typical Bond Lengths and Angles for Benzaldehyde Oxime Derivatives
| Parameter | Typical Value | Description |
|---|---|---|
| C=N Bond Length | ~1.28 Å | Length of the azomethine double bond. |
| N-O Bond Length | ~1.41 Å | Length of the nitrogen-oxygen single bond. |
| C-C=N Bond Angle | ~118-122° | Angle defining the geometry at the imine carbon. |
| C-N-O Bond Angle | ~110-115° | Angle defining the geometry at the oxime nitrogen. |
By applying X-ray crystallography, one could definitively characterize the solid-state conformation of this compound, confirm its stereochemistry, and elucidate the complex network of intermolecular interactions that dictate its crystal packing.
Advanced Synthetic Utility and Applications in Organic Synthesis
Strategic Role as an Intermediate in the Construction of Complex Organic Molecules
The structural framework of 3,4-Bis-benzyloxy-benzaldehyde oxime makes it an important building block for the synthesis of more complex organic molecules. The presence of the oxime group provides a reactive handle for the introduction of nitrogen into a molecular scaffold, while the benzyloxy groups can be strategically removed at a later synthetic stage to reveal reactive hydroxyl functionalities.
Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems (e.g., Isoxazolines, Oxadiazoles)
Aldoximes, such as this compound, are well-established precursors for the synthesis of various nitrogen-containing heterocycles. rsc.org One of the most common applications is in the synthesis of isoxazolines through 1,3-dipolar cycloaddition reactions. nih.govorganic-chemistry.org In this process, the aldoxime is first converted in situ to the corresponding nitrile oxide, a highly reactive 1,3-dipole. This is typically achieved through oxidation with reagents like sodium hypochlorite (B82951) or hypervalent iodine compounds. rsc.orgnih.gov The generated nitrile oxide then readily undergoes a [3+2] cycloaddition reaction with an alkene to furnish the isoxazoline (B3343090) ring system. The reaction is generally regioselective, and various substituted alkenes can be employed to generate a library of isoxazoline derivatives. While specific examples utilizing this compound are not prevalent in the literature, its electron-rich aromatic ring is expected to facilitate the formation of the nitrile oxide intermediate.
Similarly, oximes can serve as precursors for the synthesis of 1,2,4-oxadiazoles. A common synthetic route involves the conversion of a nitrile to an amidoxime (B1450833) by reaction with hydroxylamine (B1172632). nih.gov This amidoxime can then be acylated and subsequently cyclized to form the 1,2,4-oxadiazole (B8745197) ring. rjptonline.org Since benzaldehyde (B42025) oximes can be dehydrated to form the corresponding benzonitriles, this compound could indirectly serve as a starting material for 1,2,4-oxadiazole synthesis.
Building Block for the Assembly of Multifunctional Molecular Scaffolds
The this compound molecule possesses multiple functional groups that can be selectively manipulated, making it an attractive building block for the creation of multifunctional molecular scaffolds. The oxime moiety can be transformed into a variety of other functional groups, while the benzyl (B1604629) protecting groups can be removed to unmask two phenolic hydroxyl groups. These hydroxyl groups can then be further functionalized, for example, through etherification or esterification, to attach other molecular fragments. This multi-faceted reactivity allows for the systematic construction of complex molecules with diverse functionalities, which is a key strategy in the development of new pharmaceutical agents and functional materials.
Application in Versatile Functional Group Transformations
The oxime functional group is a versatile synthon that can be converted into a range of other important functional groups. These transformations significantly broaden the synthetic utility of this compound.
Routes to Alkoxy-amides/Lactams, Nitriles, and Amidines from Oxime Precursors
One of the most fundamental transformations of aldoximes is their dehydration to nitriles. wikipedia.org This reaction can be achieved using a variety of dehydrating agents. The resulting 3,4-bis(benzyloxy)benzonitrile (B15122871) is a valuable intermediate in its own right, serving as a precursor for the synthesis of carboxylic acids, amines, and various heterocyclic compounds.
Furthermore, oximes can be converted into amidines. One synthetic approach involves the reaction of the oxime with a suitable electrophile to form a reactive intermediate, which is then treated with an amine. For example, treatment of a benzaldoxime (B1666162) with N-chlorosuccinimide can generate a benzhydroxamic acid chloride, which upon reaction with an amine, yields the corresponding amidine. researchgate.net Amidines are important functional groups found in many biologically active molecules and are also used as strong, non-nucleophilic bases in organic synthesis.
While less common, the conversion of oximes to alkoxy-amides is also possible through various rearrangement reactions, often involving catalysis by transition metals.
Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry Using Oximes
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. cam.ac.uk The versatile reactivity of the oxime functional group makes it a valuable tool in DOS strategies. nsf.gov Starting from a common scaffold like this compound, a multitude of different reaction pathways can be explored to generate a library of diverse compounds. researchgate.net
For instance, the in situ generated nitrile oxide from this compound can be reacted with a diverse set of alkenes to produce a library of isoxazolines. Furthermore, the resulting isoxazoline scaffold can be further functionalized. In a combinatorial approach, different starting benzaldehydes, alkenes, and subsequent functionalization reagents can be systematically varied to rapidly generate a large number of unique molecules.
Exploitation of Benzaldehyde Oxime Derivatives in the Development of Novel Materials
Benzaldehyde oxime derivatives have found applications in materials science, particularly in polymer chemistry. The oxime linkage can be used as a dynamic covalent bond, allowing for the formation of self-healing or adaptable polymer networks. rsc.org Oximes can also be incorporated into polymer backbones or as pendant groups to modify the properties of materials. For example, polymers containing oxime functionalities have been investigated for their ion-exchange properties and biological activities. researchgate.net
While specific studies on the use of this compound in materials science are limited, its structure suggests potential for incorporation into novel polymers. The two benzyloxy groups could influence the solubility and processing characteristics of the resulting polymer, while the oxime group could be used for cross-linking or post-polymerization modification.
Below is a summary of the potential synthetic transformations of this compound:
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. Oxidation (e.g., NaOCl) 2. Alkene | Substituted Isoxazoline |
| This compound | Dehydrating agent | 3,4-Bis(benzyloxy)benzonitrile |
| This compound | 1. N-Chlorosuccinimide 2. Amine | Substituted Amidine |
Derivatives and Analogues of 3,4 Bis Benzyloxy Benzaldehyde Oxime
Systematic Modification of the Benzyloxy Protecting Groups
The two benzyloxy groups at the 3 and 4 positions of the benzaldehyde (B42025) ring are key features of the molecule, but they can be systematically replaced with other substituents to probe the electronic and steric requirements for specific applications.
The synthesis of analogues with different ether or ester functionalities typically begins with a common precursor, 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). Standard synthetic protocols, such as the Williamson ether synthesis, can be employed to introduce a wide variety of alkoxy groups. This involves treating 3,4-dihydroxybenzaldehyde with a selected alkyl or substituted benzyl (B1604629) halide in the presence of a base like potassium carbonate. Similarly, aroyloxy substituents can be installed through esterification with aroyl chlorides.
Once the desired 3,4-disubstituted benzaldehyde is obtained, it can be converted to the corresponding oxime. A general and efficient method for this transformation is the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine (B92270), in a suitable solvent like ethanol (B145695). rsc.orgmdpi.com This reaction typically proceeds at room temperature to yield the target oxime. rsc.org For instance, the synthesis of O-benzyl oximes from various polyhydroxybenzaldehydes has been demonstrated to proceed efficiently under mild conditions. mdpi.com
These synthetic strategies allow for the creation of a library of analogues, as detailed in the table below.
| R¹ Group (Position 3) | R² Group (Position 4) | Precursor Aldehyde | Resulting Oxime Analogue |
| 4-Chlorobenzyloxy | 4-Chlorobenzyloxy | 3,4-Bis(4-chlorobenzyloxy)benzaldehyde | 3,4-Bis(4-chlorobenzyloxy)benzaldehyde oxime |
| 4-Methoxybenzyloxy | 4-Methoxybenzyloxy | 3,4-Bis(4-methoxybenzyloxy)benzaldehyde | 3,4-Bis(4-methoxybenzyloxy)benzaldehyde oxime |
| Ethoxy | Ethoxy | 3,4-Diethoxybenzaldehyde | 3,4-Diethoxybenzaldehyde oxime |
| Benzoyloxy | Benzoyloxy | 3,4-Bis(benzoyloxy)benzaldehyde | 3,4-Bis(benzoyloxy)benzaldehyde oxime |
These electronic perturbations have profound effects on the molecule's behavior in chemical reactions. For instance, in photoinduced electron transfer (PET) reactions, benzaldehyde oximes with low oxidation potentials readily engage in an electron transfer-proton transfer (ET-PT) sequence. nih.gov Those with higher oxidation potentials (greater than 2.0 V) tend to react via a hydrogen atom transfer (HAT) mechanism. nih.gov This change in mechanism can alter the product distribution, for example, by influencing the ratio of aldehyde to nitrile formed upon decomposition. nih.gov
Computational studies on related 2'-arylbenzaldehyde oxime ethers have shown a clear correlation between the yield of cyclized products and the Hammett σpara+ parameter of the substituents. nih.gov Both strongly electron-donating and electron-withdrawing substituents were found to reduce the yield of phenanthridine (B189435) products from intramolecular cyclization, indicating that a fine electronic balance is required for optimal reactivity. nih.gov The nucleophilicity of the oxime can also be affected by these modifications, which is a critical factor in reactions such as decontamination of organophosphates. nih.gov
Chemical Modifications of the Oxime Functional Group
The oxime group (-C=N-OH) is a versatile functional handle that can be readily derivatized to produce a range of O-functionalized compounds with distinct chemical and physical properties.
Oxime ethers are the most common O-functionalized derivatives of 3,4-bis-benzyloxy-benzaldehyde oxime. A standard method for their preparation involves the O-alkylation of the parent oxime. This is typically achieved by reacting the oxime with an alkyl halide (e.g., benzyl bromide, hexyl bromide, or ethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. rsc.org The reaction proceeds via deprotonation of the oxime hydroxyl group to form a more nucleophilic oximate anion, which then displaces the halide from the alkylating agent. This method is robust and allows for the synthesis of a wide array of oxime ethers in good yields. rsc.org
The table below presents examples of oxime ethers that can be synthesized from this compound using this methodology.
| Alkylating Agent | Base/Solvent | Product (Oxime Ether) |
| Benzyl Bromide | K₂CO₃ / Acetone | 3,4-Bis-benzyloxy-benzaldehyde O-benzyl oxime |
| Hexyl Bromide | K₂CO₃ / Acetone | 3,4-Bis-benzyloxy-benzaldehyde O-hexyl oxime |
| Allyl Bromide | K₂CO₃ / DMF | 3,4-Bis-benzyloxy-benzaldehyde O-allyl oxime |
| Propargyl Bromide | K₂CO₃ / DMF | 3,4-Bis-benzyloxy-benzaldehyde O-propargyl oxime |
The C=N double bond of the oxime functional group gives rise to geometric isomerism, resulting in two possible stereoisomers: E (anti) and Z (syn). In the case of benzaldehyde oximes, the E isomer has the hydroxyl group oriented trans to the aromatic ring, while the Z isomer has it oriented cis. The synthesis of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride can produce a mixture of both isomers. wikipedia.org
The ratio of E to Z isomers can be influenced by the reaction conditions. Furthermore, isomerization between the two forms can sometimes be induced, for example, under acidic conditions. mdpi.com The stereochemistry of the oxime is critical as it dictates the three-dimensional shape of the molecule, which can significantly affect its physical properties and chemical reactivity. For example, the formation of intermolecular hydrogen bonds may be possible for one isomer but sterically hindered in the other.
When the oxime is converted into an oxime ether, the stereochemistry of the parent oxime is typically retained. Therefore, control over the stereochemistry of the initial oximation step is crucial for obtaining stereochemically pure O-functionalized derivatives. Many synthetic procedures are optimized to produce a single, thermodynamically favored isomer, often the (E)-isomer. mdpi.com The specific configuration of the oxime ether can be a determining factor in its subsequent transformations, such as intramolecular cyclization reactions, or in its ability to bind to a biological target.
Synthesis and Evaluation of Conjugated Systems Incorporating the Benzaldehyde Oxime Moiety
Incorporating the this compound scaffold into larger π-conjugated systems is a strategy to develop novel materials with interesting electronic or optical properties. This can be achieved by forming new carbon-carbon or carbon-heteroatom bonds on the aromatic ring.
A plausible strategy for creating such systems involves modern cross-coupling reactions. For this, a halogenated derivative of the parent oxime is required as a substrate. For example, electrophilic aromatic substitution could be used to introduce a bromine or iodine atom onto the benzaldehyde ring, likely at the 6-position. This halo-substituted oxime could then serve as a precursor in transition metal-catalyzed cross-coupling reactions like the Suzuki or Heck reaction. The Suzuki coupling of a related 4-bromoisoxazole (B1274380) with various arylboronic acids has been successfully used to synthesize 3,4-diarylisoxazoles, demonstrating the feasibility of this approach on a similar heterocyclic core. nih.gov This would allow for the coupling of the benzaldehyde oxime moiety to other aromatic or heteroaromatic rings, thereby extending the π-conjugation.
Another approach involves condensation reactions to build the conjugated system directly. For instance, methods used to synthesize arylcyanomethylenequinone oximes, which are highly conjugated structures, involve the condensation of arylacetonitriles with nitroarenes in the presence of a base. nih.gov Adapting this methodology could provide a pathway to novel conjugated systems derived from the this compound core.
Future Research Directions and Emerging Trends in 3,4 Bis Benzyloxy Benzaldehyde Oxime Chemistry
Development of Innovative Catalytic Systems for Green and Sustainable Oxime Chemistry
The synthesis and transformation of oximes are undergoing a paradigm shift, moving away from traditional methods that often require harsh conditions or stoichiometric reagents. The development of green catalytic systems is a major research thrust, aiming to improve the environmental footprint of chemical processes. granthaalayahpublication.orgresearchgate.net For 3,4-Bis-benzyloxy-benzaldehyde oxime, this involves innovations in both its synthesis and subsequent reactions.
Future efforts will likely concentrate on heterogeneous catalysts, which offer advantages in separation and reusability. granthaalayahpublication.org Metal-Organic Frameworks (MOFs) functionalized with ionic liquids and basic moieties (like urea (B33335) or guanidine) have shown promise as stable, recyclable catalysts for the condensation of aldehydes and ketones to form oximes. researchgate.net Another sustainable frontier is electrosynthesis. Recent work has demonstrated the one-pot synthesis of cyclohexanone (B45756) oxime from nitrate (B79036) reduction on a Zn-Cu alloy catalyst under ambient conditions. acs.org This approach, where an electrochemically generated hydroxylamine (B1172632) intermediate reacts in situ with a carbonyl compound, could be adapted for the synthesis of this compound, offering a greener alternative to conventional methods. acs.org
Photoredox catalysis also presents a novel, energy-efficient platform. researchgate.netrsc.org The use of light to drive chemical reactions at ambient temperatures can minimize energy consumption and by-product formation. Research into photocatalytic systems for the efficient synthesis of oximes or for activating the N-O bond of existing oximes for further transformations is an area of growing interest. rsc.orgmdpi.com
| Catalytic System | Approach | Potential Catalysts | Key Advantages for Oxime Chemistry |
| Heterogeneous Catalysis | Solid-phase catalysts for enhanced recyclability. | Functionalized MOFs (e.g., UiO-66-NH2-IL-guanidine) researchgate.net | High stability, ease of separation, reusability, potential for flow chemistry. |
| Electrocatalysis | Electrochemical reduction of nitrogen sources (e.g., nitrate) to form hydroxylamine in situ. acs.org | Bimetallic alloys (e.g., Zn-Cu) acs.org | Use of electricity as a green reagent, ambient reaction conditions, avoids handling of hazardous reagents. |
| Photoredox Catalysis | Light-mediated reactions using photocatalysts. rsc.org | Organic dyes, Iridium or Ruthenium complexes mdpi.com | Mild reaction conditions, high selectivity, energy efficiency, access to unique reactive intermediates. |
| Biocatalysis | Use of enzymes to catalyze oxime formation or transformation. | Hydratases, Oxidoreductases | High chemo-, regio-, and stereoselectivity; biodegradable catalysts; operation in aqueous media. mdpi.com |
Exploration of Novel Bond Formations and Rearrangements Initiated by the Oxime Functional Group
The oxime functional group is more than a simple derivative of an aldehyde; it is a gateway to diverse chemical reactivity, particularly through the cleavage of the weak N-O bond. nsf.gov This cleavage can generate highly reactive iminyl radicals, which are versatile intermediates for forming new carbon-nitrogen and carbon-carbon bonds. mdpi.comnsf.gov Future research on this compound will likely exploit this reactivity. Transition metal-catalyzed or photochemical-mediated N-O bond fragmentation can initiate reactions such as radical additions to alkenes or ring-opening processes. nsf.gov
The classic Beckmann rearrangement, where an oxime is converted into an amide or a nitrile, remains a cornerstone of oxime chemistry. masterorganicchemistry.com Innovations in this area focus on milder and more efficient catalytic systems to promote the rearrangement. For an aldoxime like this compound, this rearrangement typically yields a nitrile, providing a direct route to valuable cyano-aromatic compounds.
Beyond established reactions, the exploration of entirely new transformations is a key research direction. This includes metal-mediated heterocyclizations and cycloaddition reactions. nsf.govacs.org For instance, the development of catalytic systems that enable the [3+2] cycloaddition of oximes with alkenes or alkynes could provide novel pathways to nitrogen-containing heterocycles. nsf.gov Furthermore, reactions that proceed via direct nucleophilic substitution on the sp2-hybridized nitrogen atom of the oxime, a traditionally difficult transformation, are now being realized and could be applied to synthesize novel amines and nitrogen-containing heterocycles from this compound. tcichemicals.com
| Reaction Type | Key Intermediate | Potential Bond Formation/Product | Mechanistic Driver |
| Iminyl Radical Cyclization | Iminyl Radical | C-N, C-C bonds; Pyrrolines, Pyridines nsf.govnih.gov | Photocatalysis, Transition Metal Catalysis (Cu, Fe, Ir) nsf.govnih.gov |
| Beckmann Rearrangement | Nitrilium Ion Intermediate | Nitriles (from aldoximes) masterorganicchemistry.com | Acid catalysis (PPA, H₂SO₄), Lewis acids (AlCl₃) tcichemicals.comtandfonline.com |
| Neber Reaction | 2H-Azirine | α-Amino ketones (after hydrolysis) | Base-catalyzed rearrangement of O-sulfonyl oximes nih.gov |
| Reductive N-O Cleavage | Imine/Amine | C=N to C-N bond conversion | Reduction of oximes to form primary amines |
| Metal-Mediated Heterocyclization | Metal-Oxime Complex | Nitrogen heterocycles acs.org | Coordination to a metal center (Pd, Cu, Rh) enabling cyclization acs.org |
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships in Oxime-Based Compounds
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds and reactions. mdpi.com For this compound and its derivatives, advanced computational methods are set to play a crucial role in future research. Quantum mechanical calculations, such as Density Functional Theory (DFT), can elucidate reaction mechanisms, predict activation energies, and explain the regioselectivity of reactions involving the oxime group. tcichemicals.com This insight is invaluable for optimizing reaction conditions and designing more efficient catalysts.
Predictive modeling, using machine learning and quantitative structure-activity relationship (QSAR) approaches, can establish correlations between molecular structure and chemical properties or biological activity. nih.govjcchems.com By building models based on a dataset of known oxime-containing compounds, researchers can predict the reactivity, stability, and potential applications of new derivatives of this compound before they are synthesized. nih.gov This in silico screening can significantly reduce the time and resources required for experimental work. jcchems.comnih.gov For example, computational tools can be used to predict the toxicity or potential therapeutic applications of compounds derived from this oxime, guiding synthetic efforts toward molecules with desirable profiles. jcchems.commdpi.com
| Computational Method | Application in Oxime Chemistry | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition states. | Activation energies, reaction mechanisms (e.g., for rearrangements), electronic properties. tcichemicals.com |
| Machine Learning (ML) | High-throughput screening and reactivity prediction from large datasets. nih.gov | Reaction yields, product selectivity, potential biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors with biological or chemical activity. | Prediction of therapeutic potential (e.g., enzyme inhibition) or toxicity. jcchems.com |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of molecules and their interactions. | Conformational analysis, stability of reaction intermediates, solvent effects. |
Integration of this compound in Cascade Reactions and Multicomponent Processes
Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. nih.gov The integration of this compound into these processes is a promising avenue for future research.
In many cascade sequences, an oxime is formed in situ and then undergoes a subsequent intramolecular reaction. For example, a haloaldehyde can react with hydroxylamine to form an oxime, which then cyclizes to a nitrone intermediate. This nitrone can be trapped in an intermolecular dipolar cycloaddition reaction, rapidly building molecular complexity. rsc.org Using 3,4-Bis-benzyloxy-benzaldehyde as the starting aldehyde in MCRs, such as the Ugi or Passerini reactions, could lead to the synthesis of diverse libraries of complex molecules like dipeptide scaffolds. mdpi.com The oxime functionality itself can also be a reactive component in such sequences.
The development of novel MCRs that specifically leverage the unique structure of this compound could lead to the discovery of new bioactive compounds. nih.govmdpi.com Biocatalysis, where enzymes are used to mediate reactions, is particularly well-suited for MCRs due to the high selectivity of enzymes, and could be employed to create chiral products in a highly efficient manner. mdpi.com
| Reaction Strategy | Description | Role of this compound | Potential Products |
| Cascade Cycloaddition | In situ oxime formation followed by intramolecular cyclization and intermolecular cycloaddition. rsc.org | Precursor to an intermediate nitrone. | Complex isoxazolidines, pyrrolizidines. rsc.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a single product. nih.govmdpi.com | The aldehyde component for reactions like the Ugi or Strecker synthesis. mdpi.com | α-Amino nitriles, dipeptide scaffolds, diverse heterocyclic libraries. |
| Domino SN2/Michael Addition | A sequence involving nucleophilic substitution followed by conjugate addition. nih.gov | Could serve as a precursor to a nucleophilic or electrophilic partner. | Thiazoline or thiazole (B1198619) derivatives. nih.gov |
| Enzyme-Mediated Cascades | Biocatalysts orchestrate a series of reactions in one pot. mdpi.com | Substrate for enzyme-catalyzed condensation or subsequent transformations. | Chiral heterocycles, complex natural product analogues. mdpi.com |
Q & A
Q. What are the established synthetic routes for 3,4-Bis-benzyloxy-benzaldehyde oxime, and how are reaction conditions optimized?
The compound is synthesized via oximation of 3,4-Bis-benzyloxy-benzaldehyde using hydroxylamine hydrochloride (NH₂OH·HCl) under acidic or neutral conditions. Excess NH₂OH·HCl ensures complete conversion, as incomplete reactions may leave unreacted aldehyde . Typical solvents include ethanol or methanol, with reaction times ranging from 55–60 minutes at room temperature. Post-synthesis, purification involves extraction (e.g., ethyl acetate/water) and recrystallization. Monitoring via thin-layer chromatography (TLC) or HPLC is recommended to confirm purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm oxime formation (e.g., disappearance of aldehyde proton at ~10 ppm and emergence of imine proton at ~8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects residual aldehyde or by-products .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 319) verify the molecular weight .
Q. How should this compound be stored to ensure stability?
Store in airtight containers at ambient temperature, protected from light and moisture. The compound’s benzyl ether groups confer moderate stability, but prolonged exposure to humidity may hydrolyze the oxime moiety. Regular purity checks via HPLC are advised .
Advanced Research Questions
Q. How can tautomerism in oximes impact spectral data interpretation, and what strategies resolve ambiguities?
Oximes exhibit syn/anti isomerism and tautomerism (oxime ⇌ nitroso), complicating NMR analysis. To mitigate:
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions or ligation reactions?
The oxime’s nucleophilic nitrogen participates in ligation (e.g., with carbonyl groups) under mild acidic conditions, forming stable oxime bonds. Steric hindrance from benzyloxy groups may slow reactivity, necessitating optimized pH (4–6) and extended reaction times . For example, in bioconjugation, pre-organization of reactants (e.g., DNA i-motif structures) enhances efficiency .
Q. How can contradictory data on oxime stability under varying pH conditions be reconciled?
Discrepancies arise from differing experimental setups (e.g., buffer systems, temperature). Systematic studies show:
Q. What role does this compound play in medicinal or agrochemical research?
As a precursor, it is used to synthesize pyrazole-4-carboxylic oxime esters with antifungal activity. Coupling with acyl chlorides (e.g., 3-trifluoromethyl-pyrazole carbonyl chloride) yields derivatives tested against plant pathogens. Reaction yields depend on steric effects from substituents .
Methodological Considerations
Q. How can researchers troubleshoot low yields in oxime synthesis?
Q. What computational tools assist in predicting oxime reactivity or tautomer ratios?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomer energetics and reaction pathways. Software like Gaussian or ORCA provides insights into transition states and activation barriers .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
